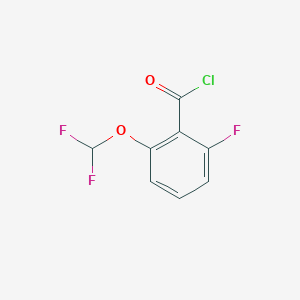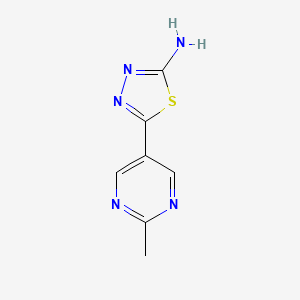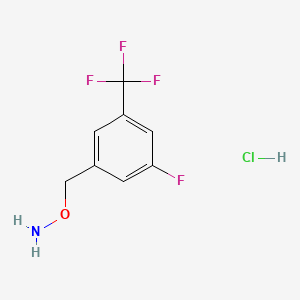
5,7-Dichloro-2,3-dimethyl-6-azaindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-2,3-dimethyl-6-azaindole: is a heterocyclic compound with the molecular formula C9H8Cl2N2 and a molecular weight of 215.08 g/mol . This compound belongs to the class of azaindoles, which are characterized by a fused pyridine and pyrrole ring system. The presence of chlorine atoms at positions 5 and 7, along with methyl groups at positions 2 and 3, makes this compound unique and of interest in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2,3-dimethyl-6-azaindole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2,6-dichloropyridine with suitable reagents to form the desired azaindole core . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
化学反応の分析
Types of Reactions: 5,7-Dichloro-2,3-dimethyl-6-azaindole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized azaindoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学的研究の応用
Chemistry: 5,7-Dichloro-2,3-dimethyl-6-azaindole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions .
Biology and Medicine: In biological and medicinal research, this compound has shown potential as a kinase inhibitor. Azaindole derivatives, including this compound, have been studied for their ability to inhibit protein kinases, which are crucial in cell signaling pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 5,7-Dichloro-2,3-dimethyl-6-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell growth and proliferation .
類似化合物との比較
7-Azaindole: Similar to 5,7-Dichloro-2,3-dimethyl-6-azaindole but lacks the chlorine and methyl substitutions.
5-Azaindole: Another positional isomer with different substitution patterns.
6-Azaindole: Differently substituted azaindole with unique properties.
Uniqueness: The presence of chlorine atoms at positions 5 and 7, along with methyl groups at positions 2 and 3, makes this compound unique.
特性
分子式 |
C9H8Cl2N2 |
|---|---|
分子量 |
215.08 g/mol |
IUPAC名 |
5,7-dichloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H8Cl2N2/c1-4-5(2)12-8-6(4)3-7(10)13-9(8)11/h3,12H,1-2H3 |
InChIキー |
ZJWTWLFBRGXFSU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C(N=C(C=C12)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate](/img/structure/B13689650.png)



![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13689683.png)



![Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13689710.png)


